molecular formula C16H21FN2O4S B4748979 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide

Cat. No.: B4748979
M. Wt: 356.4 g/mol
InChI Key: DLUYQYFHCQQYSO-UHFFFAOYSA-N
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Description

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the carboxamide group: This can be done through amidation reactions using carboxylic acids or their derivatives.

    Fluorination and methoxylation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine: This compound lacks the carboxamide group and may have different chemical and biological properties.

    N-(prop-2-en-1-yl)piperidine-4-carboxamide: This compound lacks the sulfonyl and fluorine groups, which may affect its reactivity and applications.

    1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylpiperidine-4-carboxamide: This compound has a methyl group instead of the prop-2-en-1-yl group, which may influence its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4S/c1-3-8-18-16(20)12-6-9-19(10-7-12)24(21,22)15-11-13(17)4-5-14(15)23-2/h3-5,11-12H,1,6-10H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUYQYFHCQQYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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